2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile
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Overview
Description
2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile is an organic compound with the molecular formula C15H10F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to another phenyl ring through an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoromethyl group under appropriate conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Primary amines from reduction.
- Various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetonitrile
- 2-(Trifluoromethyl)phenylacetonitrile
- 3,5-Bis(trifluoromethyl)phenylacetonitrile
Uniqueness
2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile is unique due to the presence of two phenyl rings connected through an acetonitrile group, which imparts distinct chemical and physical properties. The trifluoromethyl group further enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenyl]phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)13-7-5-12(6-8-13)14-4-2-1-3-11(14)9-10-19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXJBCAUGMBJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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